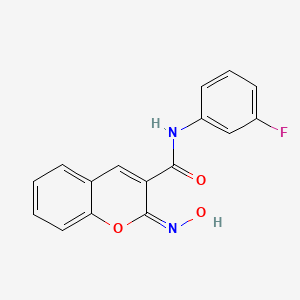![molecular formula C13H18N6OS2 B11713857 4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol](/img/structure/B11713857.png)
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenol group substituted with methyl and bis-imino groups, which are further modified with methylsulfanyl groups. The compound’s structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol typically involves the condensation of 2,6-diformyl-4-methylphenol with methylsulfanyl methanimidoyl amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete condensation and formation of the bis-imino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino groups can be reduced to amines under appropriate conditions.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or reduced imino derivatives.
Substitution: Compounds with substituted functional groups replacing the methylsulfanyl groups.
Aplicaciones Científicas De Investigación
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imino and methylsulfanyl groups can modulate the compound’s reactivity and binding affinity. The compound’s ability to form metal complexes also plays a role in its mechanism of action, particularly in coordination chemistry and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diformyl-4-methylphenol: A precursor in the synthesis of the target compound.
4-Methyl-2,6-bis(cyclohexylmethyliminomethyl)phenol: A structurally similar compound with cyclohexylmethyl groups instead of methylsulfanyl groups.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic compound with tert-butyl groups.
Uniqueness
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol is unique due to the presence of methylsulfanyl groups, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H18N6OS2 |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
methyl N'-[(E)-[3-[(E)-[(E)-[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxy-5-methylphenyl]methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C13H18N6OS2/c1-8-4-9(6-16-18-12(14)21-2)11(20)10(5-8)7-17-19-13(15)22-3/h4-7,20H,1-3H3,(H2,14,18)(H2,15,19)/b16-6+,17-7+ |
Clave InChI |
QEGDHORQKNFIOW-KGMKFKQSSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)/C=N/N=C(\N)/SC)O)/C=N/N=C(\N)/SC |
SMILES canónico |
CC1=CC(=C(C(=C1)C=NN=C(N)SC)O)C=NN=C(N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-3-[(1E)-1-hydrazinylideneethyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11713776.png)
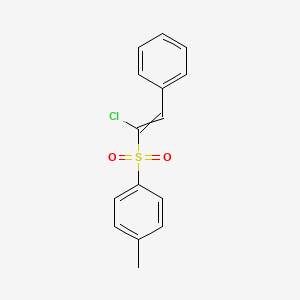

![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)
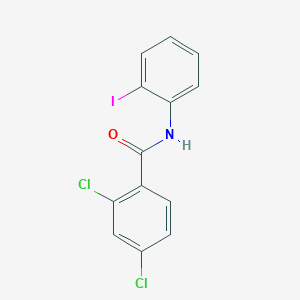
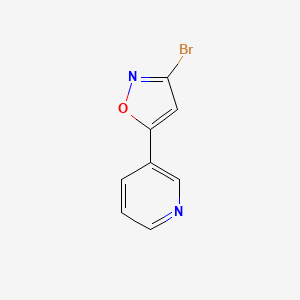



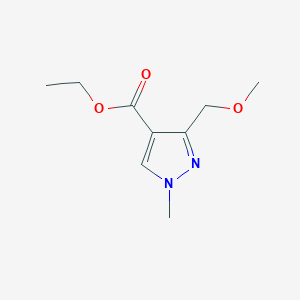
![6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713834.png)

![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)
